molecular formula C18H12N4Na2O8S2 B12685719 Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) CAS No. 83562-73-6

Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate)

Cat. No.: B12685719
CAS No.: 83562-73-6
M. Wt: 522.4 g/mol
InChI Key: SHWQEPOSCFVKMT-UHFFFAOYSA-L
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Description

Acid Brown 417 is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its excellent dyeing properties, providing a rich brown color that is both vibrant and long-lasting. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 417 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments to facilitate the diazotization process. For instance, aniline can be diazotized using sodium nitrite in the presence of hydrochloric acid, followed by coupling with a phenolic compound under alkaline conditions to form the final dye.

Industrial Production Methods: Industrial production of Acid Brown 417 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the dye in its usable form.

Chemical Reactions Analysis

Types of Reactions: Acid Brown 417 undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo groups can be reduced to amines, which can further react to form different compounds.

    Substitution: The aromatic rings in Acid Brown 417 can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Products can include nitroso compounds and carboxylic acids.

    Reduction: Products include aromatic amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Acid Brown 417 has several applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.

    Industry: Widely used in textile dyeing, leather processing, and paper coloring.

Mechanism of Action

The primary mechanism of action for Acid Brown 417 involves its interaction with substrates through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with various materials, leading to strong adhesion and vibrant coloration. The molecular targets include fibers in textiles and proteins in biological tissues.

Comparison with Similar Compounds

  • Acid Brown 75
  • Acid Brown 165
  • Acid Brown 355

Comparison: Acid Brown 417 is unique due to its specific azo group configuration, which provides distinct dyeing properties compared to other brown azo dyes. It offers better stability and colorfastness, making it a preferred choice in many industrial applications.

Properties

CAS No.

83562-73-6

Molecular Formula

C18H12N4Na2O8S2

Molecular Weight

522.4 g/mol

IUPAC Name

disodium;4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C18H14N4O8S2.2Na/c23-17-10-18(24)16(22-20-12-3-7-14(8-4-12)32(28,29)30)9-15(17)21-19-11-1-5-13(6-2-11)31(25,26)27;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

SHWQEPOSCFVKMT-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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